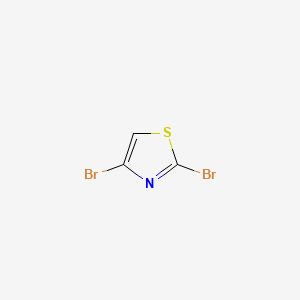

2,4-Dibromothiazole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dibromo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2NS/c4-2-1-7-3(5)6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEJZKKVVUZXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961954 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-77-3 | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dibromothiazole: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2,4-dibromothiazole, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to facilitate its application in the laboratory.

Core Chemical Properties

This compound is a halogenated heterocyclic compound widely utilized as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its two bromine atoms at positions 2 and 4 offer differential reactivity, making it a valuable scaffold for introducing substituents in a controlled, regioselective manner.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various sources to provide a comprehensive reference.

| Property | Value |

| Molecular Formula | C₃HBr₂NS |

| Molecular Weight | 242.92 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 80-84 °C |

| Boiling Point | 242.8 ± 13.0 °C at 760 mmHg (Predicted) |

| Density | 2.324 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Methanol |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.21 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ 120.8 (CH), 124.3 (C-4), 136.3 (C-2) |

Synthesis and Reactivity

This compound serves as a crucial starting material for the synthesis of various 2,4-disubstituted thiazole derivatives, which have shown biological activity as survival motor neuron (SMN) protein modulators. It is also a key building block in the synthesis of Melithiazole C.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the treatment of 2,4-thiazolidinedione with a brominating agent such as phosphorus tribromide.

Caption: Synthetic workflow for this compound.

Regioselective Cross-Coupling Reactions

The differential reactivity of the bromine atoms at the C2 and C4 positions allows for regioselective functionalization. The C2 position is more electron-deficient and, therefore, more susceptible to nucleophilic attack in palladium-catalyzed cross-coupling reactions. This property is exploited to synthesize 2-substituted 4-bromothiazoles, which can then undergo a second coupling reaction at the C4 position.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in Suzuki and Stille cross-coupling reactions. These protocols are based on established literature procedures.

Synthesis of this compound from 2,4-Thiazolidinedione

This protocol describes the synthesis of this compound from commercially available 2,4-thiazolidinedione.

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate

-

Hexane

-

Ice

Procedure:

-

A mixture of 2,4-thiazolidinedione (1 equivalent) and phosphorus tribromide (4.5 equivalents) is heated at 130°C for 30 minutes.

-

The reaction mixture is cooled to room temperature and then slowly added to a beaker of ice water.

-

The aqueous mixture is neutralized by the careful, portion-wise addition of solid sodium carbonate until gas evolution ceases.

-

The neutralized mixture is transferred to a separatory funnel and extracted three times with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 5%) to afford this compound as a crystalline solid.

Regioselective Suzuki Cross-Coupling (General Protocol)

This protocol outlines a general procedure for the regioselective mono-arylation of this compound at the C2 position.

Caption: General workflow for Suzuki cross-coupling.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 90°C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromothiazole.

Regioselective Stille Cross-Coupling (General Protocol)

This protocol describes a general method for the Stille coupling of this compound, which is also regioselective for the C2 position.

Caption: General workflow for Stille cross-coupling.

Materials:

-

This compound

-

Organotin reagent (e.g., tributylphenylstannane, 1.15 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 equivalents)

-

Copper(I) iodide (CuI, 0.1 equivalents)

-

Lithium chloride (LiCl, 5.3 equivalents)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent) and degassed DMF.

-

Sequentially add CuI, the palladium catalyst, and LiCl.

-

Purge the reaction flask with an inert gas (e.g., argon) for 10 minutes.

-

Add the organotin reagent via syringe.

-

Heat the solution to the desired temperature (e.g., 40°C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and transfer it to a separatory funnel containing an aqueous ammonia solution. Extract with a nonpolar solvent like hexane.

-

Wash the combined organic layers with aqueous ammonia and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to afford the coupled product.

Safety Information

This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

References

2,4-Dibromothiazole CAS number and specs

An In-depth Technical Guide to 2,4-Dibromothiazole

For researchers, scientists, and professionals in drug development, this compound is a crucial heterocyclic organic compound. Its unique structure, featuring a thiazole ring with bromine atoms at the 2 and 4 positions, makes it a versatile building block in organic synthesis, particularly for creating novel pharmaceutical agents and agrochemicals.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, safety information, applications, and relevant experimental protocols.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value |

| CAS Number | 4175-77-3[4][5] |

| Molecular Formula | C₃HBr₂NS |

| Molecular Weight | 242.92 g/mol |

| Appearance | Off-white to white crystalline powder or solid |

| Melting Point | 80-84 °C |

| Boiling Point | 242.8 °C at 760 mmHg |

| Density | 2.324 g/cm³ |

| Flash Point | 100.6 °C |

| Refractive Index | 1.649 |

| Purity | ≥96-99% (depending on the supplier) |

| Storage | Keep cold, store at 0-8 °C, and protect from light and moisture |

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting. The following table outlines its key safety information.

| Safety Information | Details |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P280, P304+P340, P305+P351+P338, P405 |

| Hazard Codes | Xn, Xi |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection. Use a dust mask type N95 (US). |

Applications in Research and Drug Development

This compound's reactivity, enhanced by the presence of two bromine atoms, makes it a valuable intermediate in organic synthesis. It is particularly significant in the development of pharmaceuticals and agrochemicals.

Key applications include:

-

Synthesis of Biologically Active Molecules : It serves as a precursor for various 2,4-disubstituted thiazole derivatives that exhibit biological activity. For instance, it is used in the preparation of survival motor neuron (SMN) protein modulators.

-

Pharmaceutical Intermediates : The thiazole ring is a core structure in many drugs, and this compound is an important intermediate in the synthesis of compounds for developing antibiotics and other therapeutic agents. It has been used in the synthesis of fragments of natural products like Melithiazole C and dolabellin.

-

Agrochemicals : This compound is an effective intermediate in the creation of fungicides and herbicides, contributing to crop protection and enhanced agricultural productivity.

-

Cross-Coupling Reactions : The bromine atoms can be selectively displaced in cross-coupling reactions, such as Suzuki or Stille couplings, to build more complex molecular architectures.

Experimental Protocols

A common application of this compound is its use as a building block in sequential, regioselective cross-coupling reactions. A general workflow for such a reaction is outlined below.

Caption: Regioselective functionalization of this compound.

This process often involves a bromine-magnesium exchange that occurs with high regioselectivity at the C-2 position of the thiazole ring. The resulting Grignard reagent can then react with an electrophile to introduce a substituent at the 2-position, leaving the bromine at the 4-position available for subsequent reactions.

Role in Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a foundational component for constructing more complex molecules with therapeutic properties. The following diagram illustrates its role as a starting material in a synthetic pathway leading to a potential drug candidate.

Caption: Role of this compound in API synthesis.

This demonstrates the strategic importance of this compound in medicinal chemistry, enabling the creation of diverse molecular structures for biological screening and drug development.

References

An In-depth Technical Guide to 2,4-Dibromothiazole: A Versatile Scaffold in Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromothiazole, a key heterocyclic building block in organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, detailed synthesis protocols, and its versatile applications in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. Furthermore, this guide explores the significant role of this compound as a scaffold for the development of novel therapeutic agents, with a special focus on the inhibition of critical cellular signaling pathways implicated in cancer.

Core Properties of this compound

This compound is a halogenated five-membered heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its two bromine atoms at positions 2 and 4 offer distinct reactivity, enabling sequential and regioselective functionalization.

| Property | Value |

| Molecular Formula | C₃HBr₂NS |

| Molecular Weight | 242.92 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 80-84 °C |

| CAS Number | 4175-77-3 |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and efficient laboratory-scale preparation involves the bromination of 2,4-thiazolidinedione.

Experimental Protocol: Synthesis from 2,4-Thiazolidinedione

This protocol outlines the synthesis of this compound from 2,4-thiazolidinedione.

Materials:

-

2,4-Thiazolidinedione

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2,4-thiazolidinedione (1 equivalent) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phosphorus oxybromide (POBr₃) (2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Applications in Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 2- and 4-positions. The differential reactivity of the two bromine atoms often allows for selective mono-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between this compound and organoboron compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 2-aryl-4-bromothiazole or 2,4-diarylthiazole, depending on the reaction conditions and stoichiometry.[1][2]

Stille Coupling

The Stille coupling facilitates the reaction between this compound and organostannane reagents.

Experimental Protocol: Stille Coupling of this compound with an Organostannane

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane (1.1-1.2 equivalents) in an anhydrous solvent such as THF or DMF.

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 equivalents).[3]

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite®, washing with an organic solvent.

-

Concentrate the filtrate and purify the crude product by column chromatography.[3][4]

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent.

Experimental Protocol: Negishi Coupling of this compound with an Organozinc Reagent

-

Prepare the organozinc reagent in situ or use a pre-formed solution.

-

In a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂) and this compound (1 equivalent) in an anhydrous solvent like THF.

-

Add the organozinc reagent (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product via column chromatography.

Role in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The thiazole scaffold, often derived from precursors like this compound, is a prominent feature in many biologically active compounds. A significant area of research is the development of thiazole-containing molecules as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

Derivatives synthesized from this compound can be designed to bind to the ATP-binding pocket of kinases such as PI3K and mTOR, thereby inhibiting their activity. This inhibition blocks the downstream signaling cascade, ultimately leading to apoptosis (programmed cell death) of cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Experimental and Synthetic Workflow

The versatility of this compound allows for a logical and streamlined workflow in the synthesis of diverse compound libraries for drug discovery and other applications.

Caption: Synthetic workflow from starting materials to bioactive thiazole derivatives.

Conclusion

This compound stands out as a pivotal precursor in modern organic synthesis. Its defined physicochemical properties and the availability of robust synthetic protocols make it an accessible and highly valuable building block. The ability to undergo regioselective functionalization through a variety of cross-coupling reactions has cemented its importance in the construction of diverse molecular entities. For researchers and professionals in drug development, the thiazole core, readily accessible from this compound, continues to be a source of promising lead compounds for targeting complex diseases, most notably cancer, through the modulation of key signaling pathways. This guide serves as a foundational resource for harnessing the full potential of this versatile molecule.

References

Solubility of 2,4-Dibromothiazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dibromothiazole, a key building block in medicinal chemistry and material science. Due to its role in the synthesis of various biologically active compounds, understanding its solubility profile in different organic solvents is crucial for reaction optimization, purification, and formulation development. This document consolidates available qualitative and quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this guide summarizes the existing information and provides researchers with the tools to determine its solubility in their specific systems.

Core Concepts of Solubility

The solubility of a solid compound like this compound is primarily governed by the principle of "like dissolves like." This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound, a halogenated heterocyclic compound, gives it a moderate polarity. The presence of the thiazole ring with nitrogen and sulfur atoms, along with two bromine atoms, contributes to its specific solubility characteristics. Its solubility in a given organic solvent will depend on the interplay of dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding between the solute and the solvent.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility information for this compound in various organic solvents. It is important to note that much of the available data is qualitative.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 200 mg/mL (823.32 mM) | - | [1] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | - | Soluble | [2] |

| Chloroform | CHCl₃ | Polar Aprotic | - | Soluble | [2] |

| Methanol | CH₃OH | Polar Protic | - | Soluble | |

| Water | H₂O | Polar Protic | - | Low / Difficult to dissolve | [2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols provide a standardized approach.

1. Equilibrium Shake-Flask Method (for Quantitative Determination)

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

-

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the sealed vial in a constant temperature shaker bath. Agitate the mixture at a consistent speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined experimentally.

-

Phase Separation: Once equilibrium is achieved, allow the vial to rest in the constant temperature bath for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

2. Visual "Soluble/Insoluble" Test (for Qualitative Determination)

This is a rapid method to screen for suitable solvents.

-

Materials:

-

This compound (solid)

-

A range of organic solvents

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

-

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent (e.g., 0.1 mL) and vortex the mixture for approximately one minute.

-

Visually observe if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble at that concentration.

-

If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with vortexing after each addition, until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.

-

Record the approximate solubility based on the volume of solvent required to dissolve the initial amount of solid.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

Spectroscopic Profile of 2,4-Dibromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-dibromothiazole, a vital heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in novel research and development.

Core Spectroscopic Data

The empirical formula for this compound is C₃HBr₂NS, with a molecular weight of 242.92 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.21 | Singlet (s) | 1H | H-5 |

Solvent: CDCl₃

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 136.3 | C-2 |

| 124.3 | C-4 |

| 120.8 | C-5 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations. The expected characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~1600-1450 | C=C & C=N Stretch | Thiazole ring |

| ~690-515 | C-Br Stretch | Bromo-substituent |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation patterns upon ionization.

Expected Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 241, 243, 245 | ~1:2:1 | [M]⁺ (Molecular ion) |

| 162, 164 | ~1:1 | [M-Br]⁺ |

| 83 | - | [M-2Br]⁺ |

The characteristic isotopic pattern of the molecular ion is due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: Employ Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

A Technical Safety Guide to 2,4-Dibromothiazole for Research Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for 2,4-Dibromothiazole (CAS No. 4175-77-3), intended for researchers, scientists, and professionals in drug development. It consolidates data from various safety data sheets and chemical suppliers to ensure safe laboratory practices.

Introduction and Applications

This compound is a halogenated heterocyclic compound widely utilized as a key intermediate and building block in organic synthesis.[1] Its reactive bromine atoms make it a versatile substrate for cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of more complex molecular architectures.[1] Key applications include the synthesis of fungicides and herbicides in the agrochemical industry and the development of biologically active molecules in pharmaceutical research.[2][3][4] Notably, it is used in the preparation of 2,4-disubstituted thiazole derivatives with properties such as survival motor neuron (SMN) protein modulation and has been investigated as a nicotinic acetylcholine receptor (nAChR) antagonist.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. The compound is typically a solid at room temperature, appearing as an off-white or white crystalline powder.

| Property | Value | Source(s) |

| CAS Number | 4175-77-3 | |

| Molecular Formula | C₃HBr₂NS | |

| Molecular Weight | 242.92 g/mol | |

| Appearance | Off-white to white crystalline powder/solid | |

| Melting Point | 80-84 °C | |

| Boiling Point | 242.8 °C @ 760 mmHg | |

| Density | 2.324 g/cm³ | |

| Flash Point | 100.6 °C | |

| LogP (n-octanol/water) | 2.237 - 2.668 | |

| Water Solubility | Insoluble / No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word "Danger" is used on safety data sheets. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.

GHS Hazard Classification:

| Classification | Code | Description |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source(s):

NFPA 704 Rating:

| Category | Rating | Description |

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. |

| Flammability (Red) | 1 | Materials that require considerable preheating before ignition and combustion can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

Source(s):

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. This includes the use of engineering controls, appropriate personal protective equipment (PPE), and adherence to established laboratory procedures.

Engineering Controls & PPE:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.

-

Wear appropriate personal protective equipment (PPE):

-

Eye Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Impervious chemical-resistant gloves.

-

Respiratory Protection: For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended.

-

Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.

-

Handling and Hygiene:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands and any exposed skin thoroughly after handling.

Storage Conditions:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly sealed to protect from moisture and light.

-

Store locked up.

-

Some suppliers recommend specific storage temperatures, such as 0-8 °C or -20°C.

-

Incompatible Materials: Strong oxidizing agents.

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | |

| Skin Contact | Take off contaminated clothing. Wash skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention. | |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |

Accidental Release Measures: For spills, evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid generating dust. Sweep up the material, place it in a suitable, sealed container for disposal, and clean the spill area thoroughly. Do not let the product enter drains.

Toxicological and Reactivity Data

Toxicological Information:

-

Acute Toxicity: While specific LD50 data is not available in the provided sources, the compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4). The toxicological properties have not been fully investigated.

-

Skin and Eye Irritation: Causes skin irritation and serious eye damage.

-

Respiratory Sensitization: May cause respiratory irritation.

-

Carcinogenicity: Not listed as a probable, possible, or confirmed human carcinogen by IARC.

-

Germ Cell Mutagenicity: No data available.

Reactivity and Stability:

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Hazardous Reactions: Hazardous polymerization does not occur.

-

Conditions to Avoid: Incompatible materials, dust formation, and exposure to light and moisture.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.

Biological Activity and Experimental Considerations

Beyond its role as a synthetic intermediate, this compound has been identified as a nicotinic acetylcholine receptor (nAChR) antagonist. This mechanism involves the selective blockage of acetylcholine binding to the receptor, thereby inhibiting ion channel opening and subsequent cellular depolarization. This antagonistic activity has been linked to potential therapeutic effects, such as the inhibition of inflammatory mediators in the context of inflammatory bowel disease.

Experimental Protocol Example: Synthesis

While not a safety experiment, understanding the synthesis illustrates the compound's reactivity. A general procedure for synthesizing 2,4-dibromothiazoles involves heating a 2,4-thiazolidinedione with phosphorus tribromide (PBr₃) at 130°C. The workup protocol includes cooling the reaction, diluting it with ice water, neutralizing with sodium carbonate, and extracting the product with a solvent like dichloromethane. Purification is typically achieved via column chromatography. This process involves corrosive reagents and high temperatures, underscoring the need for stringent safety controls.

References

Commercial Availability and Synthetic Utility of 2,4-Dibromothiazole: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of 2,4-Dibromothiazole. This versatile heterocyclic compound serves as a crucial building block in the development of novel pharmaceuticals and functional materials.

Commercial Availability

This compound is readily accessible from a range of commercial suppliers, ensuring a stable supply for research and development purposes. It is typically offered in high purity, suitable for most synthetic applications. Below is a summary of offerings from prominent vendors.

Table 1: Commercial Supplier Summary for this compound

| Supplier | Purity | Typical Quantities | CAS Number |

| Sigma-Aldrich | ≥97% | 1g, 5g, 25g | 4175-77-3 |

| Tokyo Chemical Industry (TCI) | >98% (GC) | 1g, 5g, 25g | 4175-77-3 |

| Chem-Impex | ≥99% (HPLC) | 1g, 5g, 25g, 100g, 250g | 4175-77-3 |

| Alfa Aesar (Thermo Fisher) | 97% | 1g, 5g, 10g | 4175-77-3 |

| Parchem | - | Bulk/Custom | 4175-77-3 |

| Biosynth | - | 0.5kg, 1kg | 4175-77-3 |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃HBr₂NS | |

| Molecular Weight | 242.92 g/mol | |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | 242.8 ± 13.0 °C (Predicted) | |

| Density | 2.324 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol and other organic solvents. | |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.21 (s, 1H) | |

| Crystal Structure | Orthorhombic, space group Fmm2 |

Applications in Drug Discovery and Organic Synthesis

This compound is a key intermediate in the synthesis of a wide array of biologically active compounds. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for selective functionalization, making it a valuable scaffold in medicinal chemistry. Thiazole-containing molecules have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy and the treatment of inflammatory diseases.

One of the most significant areas of application for thiazole derivatives is in the inhibition of kinase signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for thiazole-based kinase inhibitors.

Experimental Protocols

The selective functionalization of this compound is commonly achieved through palladium-catalyzed cross-coupling reactions. The C2 position is generally more reactive towards these reactions.

Synthesis of this compound

A robust and optimized procedure for the synthesis of this compound has been reported, avoiding the use of elemental bromine. The general strategy involves the bromination of a suitable thiazole precursor followed by selective debromination steps.

Suzuki-Miyaura Cross-Coupling of this compound (General Protocol)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The following is a general protocol for the selective mono-arylation of this compound at the C2 position.

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 4:1 Dioxane/Water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Cap the tube with a septum, and evacuate and backfill with argon three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromothiazole.

Sonogashira Coupling of this compound (General Protocol)

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv)

-

Copper(I) iodide (CuI, 0.025 equiv)

-

Base/Solvent (e.g., Diisopropylamine or Triethylamine)

-

Co-solvent (e.g., THF)

Procedure:

-

To a solution of this compound in a suitable solvent such as THF, add the palladium catalyst, copper(I) iodide, the amine base, and the terminal alkyne.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Dilute the reaction mixture with an ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by flash column chromatography.

Safety Information

This compound is classified as harmful and an irritant. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dibromothiazole, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Physical and Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₃HBr₂NS. It is characterized by a five-membered thiazole ring substituted with two bromine atoms at the 2 and 4 positions.

Appearance and Odor

This compound typically presents as an off-white to light yellow crystalline powder or solid. Some sources describe it as having a characteristic, moderately strong odor, which can be pungent or sulfurous.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBr₂NS | [1] |

| Molecular Weight | 242.92 g/mol | [1] |

| Melting Point | 80-84 °C | [1] |

| Boiling Point | 242.8 °C at 760 mmHg | [1] |

| Density | 2.324 g/cm³ | [1] |

| Flash Point | 100.6 °C | |

| Refractive Index | 1.649 |

Stability and Storage

This compound is generally stable under normal laboratory and storage conditions. However, to ensure its integrity, it should be protected from prolonged exposure to light and moisture, which can potentially lead to degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Some suppliers recommend refrigeration.

While specific degradation pathways for this compound are not extensively documented in readily available literature, brominated thiazoles, in general, can be susceptible to photolytic and thermal degradation. It is also advisable to avoid contact with strong oxidizing agents, as these may be incompatible with the thiazole ring structure.

Solubility Profile

Based on available data and the chemical structure of this compound, a qualitative solubility profile can be inferred. The presence of the polar thiazole ring and the relatively nonpolar dibrominated hydrocarbon backbone suggests solubility in a range of organic solvents.

| Solvent | Expected Solubility | Rationale |

| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding and dipole-dipole interactions. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent. |

| Acetone | Soluble | A polar aprotic solvent with a significant dipole moment. |

| Dichloromethane | Soluble | A polar aprotic solvent commonly used for dissolving organic compounds. |

| Chloroform | Soluble | A polar aprotic solvent with good solvating power for many organic molecules. |

| Ethyl Acetate | Moderately Soluble | A solvent of intermediate polarity. |

| Hexane | Sparingly Soluble to Insoluble | A nonpolar solvent, less likely to effectively solvate the polar thiazole ring. |

Note: This solubility profile is based on general chemical principles and the limited available data. Experimental verification is recommended for specific applications.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. However, standard laboratory procedures for determining the melting and boiling points of organic solids are applicable.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of finely powdered this compound on a clean, dry watch glass.

-

Carefully introduce a small amount of the powder into the open end of a capillary tube by tapping the sealed end on a hard surface. The packed sample should be approximately 2-3 mm in height.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample.

Determination of Boiling Point (Micro Boiling Point Method)

Objective: To determine the boiling point of this compound.

Apparatus:

-

Thiele tube or similar heating bath

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Stand and clamp

Procedure:

-

Place a small amount (a few drops) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a heating bath (e.g., Thiele tube filled with mineral oil) so that the heat is distributed evenly.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue to heat until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships between the properties of this compound and a general experimental workflow for its characterization.

References

The Synthetic Versatility of 2,4-Dibromothiazole: A Technical Guide to its Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,4-Dibromothiazole has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal and material importance.[1][2] Its unique electronic properties and the differential reactivity of its two bromine atoms at the C2 and C4 positions offer a versatile platform for selective functionalization. This technical guide provides an in-depth exploration of the reactivity profile of this compound, focusing on key transformations including metal-halogen exchange, cross-coupling reactions, and the intriguing "halogen dance" phenomenon. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Core Reactivity Profile

The thiazole ring is an electron-deficient system, which influences the reactivity of its substituents. In this compound, the bromine atom at the C2 position is generally more reactive towards electrophiles and in metal-catalyzed cross-coupling reactions due to the greater electron-withdrawing effect of the adjacent nitrogen and sulfur atoms.[3][4] This inherent regioselectivity is a cornerstone of its synthetic utility, allowing for sequential and controlled introduction of various functionalities.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful tool for the introduction of nucleophilic character at the C2 or C4 position of the thiazole ring. The choice of organolithium or Grignard reagent, as well as the reaction conditions, dictates the regioselectivity of this transformation.

Bromine-Lithium Exchange: Treatment of this compound with strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures preferentially results in bromine-lithium exchange at the more acidic C2 position. The resulting 2-lithio-4-bromothiazole can then be trapped with various electrophiles.

Bromine-Magnesium Exchange: The use of i-PrMgBr or s-BuMgCl offers an alternative and often milder method for metalation, also favoring the C2 position.[3] This approach can be particularly useful for substrates sensitive to organolithium reagents.

Cross-Coupling Reactions: A Gateway to Diverse Scaffolds

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of this compound. The higher reactivity of the C2-Br bond allows for selective mono-functionalization, leaving the C4-Br available for subsequent transformations.

Suzuki-Miyaura Coupling: This versatile reaction enables the formation of C-C bonds by coupling this compound with boronic acids or their esters. The reaction typically proceeds with high regioselectivity at the C2 position.

Negishi Coupling: Organozinc reagents are employed in Negishi coupling to introduce alkyl, aryl, or vinyl substituents. This method is known for its high yields and functional group tolerance.

Stille Coupling: Stille coupling utilizes organotin reagents and offers a broad substrate scope for the introduction of various organic fragments.

Sonogashira Coupling: The Sonogashira reaction provides a direct route to alkynyl-substituted thiazoles by coupling with terminal alkynes.

The general workflow for the regioselective functionalization of this compound via cross-coupling reactions is depicted below:

Caption: Sequential functionalization of this compound.

The Halogen Dance Reaction

The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. While less common than cross-coupling, it represents a powerful tool for accessing otherwise difficult-to-synthesize isomers. In the context of brominated thiazoles, treatment with bases like lithium hexamethyldisilazide (LiHMDS) can induce migration of a bromine atom. For instance, a bromo group at the C5-position of a bithiazole system has been observed to migrate to the C2'-position of the adjacent thiazole ring.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions of this compound.

Table 1: Regioselective Negishi Cross-Coupling of this compound

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | EtZnBr | Pd(PPh₃)₄ | - | THF | 25 | 2 | 2-Ethyl-4-bromothiazole | 85 | |

| 2 | PhZnCl | PdCl₂(dppf) | - | THF | 60 | 12 | 2-Phenyl-4-bromothiazole | 78 | |

| 3 | (CH₂=CH)ZnBr | Pd(dba)₂ | P(o-tol)₃ | THF | 25 | 4 | 2-Vinyl-4-bromothiazole | 72 |

Table 2: Regioselective Suzuki-Miyaura Cross-Coupling of this compound

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 2-Phenyl-4-bromothiazole | 92 | |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 2-(4-Methoxyphenyl)-4-bromothiazole | 88 | |

| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ | K₃PO₄ | DMF | 90 | 16 | 2-(Thiophen-2-yl)-4-bromothiazole | 85 |

Table 3: Regioselective Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 2-(Phenylethynyl)-4-bromothiazole | 89 | | | 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | 2-(Trimethylsilylethynyl)-4-bromothiazole | 91 | | | 3 | 1-Hexyne | PdCl₂(dppf) | CuI | DBU | Acetonitrile | 60 | 12 | 2-(Hex-1-yn-1-yl)-4-bromothiazole | 84 | |

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Protocol 1: Regioselective Negishi Coupling of this compound with Ethylzinc Bromide

-

Preparation of Ethylzinc Bromide: To a solution of ethylmagnesium bromide (1.1 mmol) in THF (2 mL) is added a solution of ZnBr₂ (1.2 mmol) in THF (2 mL) at 0 °C. The mixture is stirred for 30 minutes at room temperature.

-

Coupling Reaction: To a solution of this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol) in THF (5 mL) is added the freshly prepared solution of ethylzinc bromide at room temperature.

-

Work-up: The reaction is stirred for 2 hours at room temperature and then quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-ethyl-4-bromothiazole.

Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

-

Solvent Addition: The tube is evacuated and backfilled with argon (this cycle is repeated three times). A degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.

-

Reaction and Work-up: The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash column chromatography to yield 2-phenyl-4-bromothiazole.

Protocol 3: Regioselective Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a solution of this compound (1.0 mmol) in THF (5 mL) at room temperature is added sequentially Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), triethylamine (2.0 mmol), and phenylacetylene (1.1 mmol).

-

Reaction and Work-up: The reaction is stirred for 6 hours, then diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. Purification by flash column chromatography on silica gel affords the 2-(phenylethynyl)-4-bromothiazole.

Signaling Pathways and Experimental Workflows

The strategic application of this compound's reactivity is central to the synthesis of complex molecules. The following diagram illustrates a logical workflow for the synthesis of a 2,4-disubstituted thiazole derivative, highlighting the decision-making process based on the desired substitution pattern.

Caption: Decision workflow for synthesizing 2,4-disubstituted thiazoles.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its predictable regioselectivity in a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the controlled and efficient synthesis of a diverse array of 2,4-disubstituted thiazole derivatives. This guide provides a comprehensive overview of its reactivity, supported by quantitative data and detailed experimental protocols, to empower researchers in the fields of medicinal chemistry and materials science to fully exploit the synthetic potential of this important heterocyclic compound.

References

An In-Depth Technical Guide to 2,4-Dibromothiazole: Synthesis, Reactions, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromothiazole is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and the differential reactivity of its two bromine atoms make it a valuable scaffold for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its synthesis, key reactions, and its burgeoning role in the development of novel therapeutics, particularly in the areas of infectious diseases, oncology, and neurodegenerative disorders.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, with the most common methods involving the bromination of a thiazole precursor.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2,4-Thiazolidinedione | PBr₃, 130°C, 30 min | 71 | [1](--INVALID-LINK--) |

| Thiazole | Sequential bromination-debromination | Not specified | [2](3--INVALID-LINK-- |

Experimental Protocol: Synthesis from 2,4-Thiazolidinedione[1](https://www.chemicalbook.com/ProductChemicalPropertiesCB5853247.htm)

A mixture of 2,4-thiazolidinedione (19.5 mmol) and phosphorus tribromide (87.0 mmol) is heated at 130°C for 30 minutes. After cooling to room temperature, the reaction mixture is diluted with ice water (300 mL) and neutralized by the careful batchwise addition of solid sodium carbonate. The aqueous mixture is then extracted with dichloromethane (3 x 150 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel (elution gradient: 0:100 to 5:95 ethyl acetate/hexane) to yield this compound as light yellow crystals (71% yield).

-

¹H NMR (500 MHz, CDCl₃): δ 7.21 (s, 1H).

Caption: Synthesis of this compound.

Chemical Reactivity and Key Transformations

The two bromine atoms of this compound exhibit differential reactivity, allowing for selective functionalization at either the C2 or C4 position. This has been exploited in a variety of cross-coupling and substitution reactions to generate diverse libraries of 2,4-disubstituted thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are widely employed to introduce carbon-carbon bonds at the C2 and C4 positions of the thiazole ring.[4](--INVALID-LINK--)

Table 2: Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Position | Coupling Partner | Catalyst | Yield (%) | Reference |

| Negishi | C2 | Alkyl/Aryl Zinc Halides | Pd(0) | 65-85 | (--INVALID-LINK--) |

| Stille | C4 | Organostannanes | Pd(0) | 58-62 | (--INVALID-LINK--) |

Experimental Protocol: Two-Step Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles(https://pubmed.ncbi.nlm.nih.gov/11453392/)

Step 1: Regioselective Cross-Coupling at C2

In a regioselective Pd(0)-catalyzed cross-coupling reaction, this compound is reacted with an alkyl or aryl zinc halide to afford a variety of 2-substituted 4-bromothiazoles in 65-85% yield.

Step 2: Functionalization at C4 and Second Cross-Coupling

The resulting 4-bromothiazole undergoes a bromine-lithium exchange at the C4 position, followed by transmetalation to zinc or tin. This generates a carbon nucleophile that participates in a second regioselective cross-coupling reaction with another equivalent of this compound. The Negishi cross-coupling provides 2'-alkyl-4-bromo-2,4'-bithiazoles in high yields (88-97%), while the Stille cross-coupling for 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles proceeds with more moderate yields (58-62%).

Caption: Multi-step synthesis of bithiazoles.

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold highly attractive for drug discovery programs.

Antimicrobial and Antifungal Activity

Numerous 2,4-disubstituted thiazoles have been synthesized and evaluated for their antimicrobial and antifungal properties.

Table 3: Antimicrobial and Antifungal Activity of 2,4-Disubstituted Thiazole Derivatives

| Compound ID | Substitution Pattern | Organism | Activity | IC₅₀/MIC (µg/mL) | Reference |

| 82f | 2-(pyrazolyl)-4-(phenol) | Antioxidant | IC₅₀ | 63.11 | (--INVALID-LINK--) |

| 82g | 2-(pyrazolyl)-4-(aniline) | Antioxidant | IC₅₀ | 67.93 | (--INVALID-LINK--) |

Anticancer Activity

Thiazole derivatives have also shown promise as anticancer agents, with several compounds exhibiting significant cytotoxicity against various cancer cell lines.

Table 4: Anticancer Activity of 2,4-Disubstituted Thiazole Derivatives

| Compound ID | R Group | Cell Line | IC₅₀ (µM) | Reference |

| 4a | H | MCF-7 | 12.7 ± 0.77 | (--INVALID-LINK--) |

| 4a | H | HepG2 | 6.69 ± 0.41 | (--INVALID-LINK--) |

| 4b | Br | MCF-7 | 31.5 ± 1.91 | (--INVALID-LINK--) |

| 4b | Br | HepG2 | 51.7 ± 3.13 | (--INVALID-LINK--) |

| 4c | NH-NH-Ph | MCF-7 | 2.57 ± 0.16 | (--INVALID-LINK--) |

| 4c | NH-NH-Ph | HepG2 | 7.26 ± 0.44 | (--INVALID-LINK--) |

| 5 | OCOCH₃ | MCF-7 | 28.0 ± 1.69 | (--INVALID-LINK--) |

| 5 | OCOCH₃ | HepG2 | 26.8 ± 1.62 | (--INVALID-LINK--) |

| 7a | Not specified | MCF-7 | 4.75 | (--INVALID-LINK--) |

| 8 | Not specified | MCF-7 | 3.36 | (--INVALID-LINK--) |

Anti-inflammatory Activity

Certain 2,4-disubstituted thiazoles have been investigated for their anti-inflammatory properties, with some compounds showing activity comparable to the standard drug Ibuprofen.(--INVALID-LINK--)

Modulation of Survival Motor Neuron (SMN) Protein

A particularly exciting application of this compound chemistry is in the development of small molecule modulators of the Survival Motor Neuron (SMN) protein.(--INVALID-LINK--) Low levels of functional SMN protein lead to Spinal Muscular Atrophy (SMA), a devastating neurodegenerative disease.(--INVALID-LINK--) Small molecules that can increase the production of full-length SMN protein from the SMN2 gene are a promising therapeutic strategy.

One proposed mechanism of action for some SMN modulators is the modulation of SMN2 pre-mRNA splicing to promote the inclusion of exon 7, which is often excluded in the protein product of the SMN2 gene.(--INVALID-LINK--)

Caption: SMN2 splicing modulation pathway.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its accessible synthesis and the distinct reactivity of its bromine atoms provide a robust platform for the generation of diverse molecular architectures. The broad range of biological activities exhibited by 2,4-disubstituted thiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and SMN protein modulating effects, underscores the significant therapeutic potential of this scaffold. Future research in this area is poised to further unlock the potential of this compound in the development of novel drugs and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective Suzuki-Miyaura cross-coupling reaction of 2,4-dibromothiazole. This versatile reaction is a cornerstone in medicinal chemistry, enabling the synthesis of a diverse array of 2,4-disubstituted thiazoles, a class of compounds with significant therapeutic potential.

Introduction

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] The 2,4-disubstituted thiazole motif, in particular, has been associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3][4] The Suzuki-Miyaura cross-coupling reaction offers a powerful and efficient method for the synthesis of these valuable compounds from readily available this compound.[5]

A key feature of the Suzuki coupling with this compound is its high regioselectivity. The bromine atom at the 2-position is significantly more reactive than the one at the 4-position, allowing for the selective synthesis of 2-aryl-4-bromothiazoles. This mono-arylated intermediate can then be further functionalized at the 4-position to generate a diverse library of 2,4-diarylthiazoles.

Regioselective Suzuki Coupling of this compound

The selective mono-arylation of this compound at the C2 position is the most common and synthetically useful transformation. This regioselectivity is attributed to the higher electrophilicity of the C2 position in the thiazole ring.

General Reaction Scheme:

Caption: General scheme for the regioselective Suzuki coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the regioselective Suzuki coupling of this compound with various arylboronic acids to yield 2-aryl-4-bromothiazoles.

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 | |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 82 | |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75 | General Protocol |

| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 110 | 8 | 85 | |

| 5 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 72 | General Protocol |

| 6 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | Dioxane | 100 | 10 | 68 | General Protocol |

Experimental Protocols

Protocol 1: General Procedure for the Regioselective Suzuki Coupling of this compound

This protocol describes a general method for the synthesis of 2-aryl-4-bromothiazoles.

Materials:

-

This compound

-

Arylboronic acid (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and the base (2.0 equiv).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under a positive flow of inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-4-bromothiazole.

Visualized Experimental Workflow